4-(Aminomethyl)-1,3-oxazolidin-2-one

Beschreibung

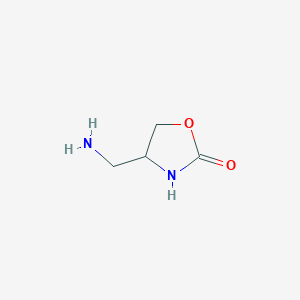

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(aminomethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-1-3-2-8-4(7)6-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMURSKJWYPYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Aminomethyl 1,3 Oxazolidin 2 One

Chiral Synthesis Approaches

The development of enantiomerically pure 4-(aminomethyl)-1,3-oxazolidin-2-one is crucial for its application in asymmetric synthesis and as a key intermediate for chiral drugs. Various strategies have been devised to control the stereochemistry at the C4 position of the oxazolidinone ring.

Stereoselective Synthesis of 4-(Hydroxymethyl)-1,3-oxazolidin-2-one Derivatives

A foundational approach to chiral 4-(aminomethyl)-1,3-oxazolidin-2-ones often involves the synthesis of their 4-(hydroxymethyl) precursors. One notable method describes a stereoselective route to trans-4-(hydroxymethyl)-1,3-oxazolidin-2-one derivatives starting from novel 2-(hydroxymethyl)aziridines. tandfonline.comtandfonline.comresearchgate.net This process involves the reduction of trans-aziridine-2-carboxylates, followed by a ring-opening and cyclization reaction. tandfonline.comtandfonline.comresearchgate.net This transformation is reported to be completely stereoselective, yielding the trans-oxazolidinones with retention of configuration at the C5 position. tandfonline.com The reaction of trans-2-(hydroxymethyl)aziridines with methyl chloroformate in acetonitrile (B52724) at reflux leads to the desired 1,3-oxazolidin-2-ones in good yields. tandfonline.comtandfonline.com

| Starting Material | Reagent | Product | Yield (%) |

| trans-3-isopropyl-5-phenyl-2-(hydroxymethyl)aziridine | Methyl Chloroformate | trans-3-isopropyl-4-(hydroxymethyl)-5-phenyl-1,3-oxazolidin-2-one | 95 |

| Various trans-2-(hydroxymethyl)aziridines | Methyl Chloroformate | Corresponding trans-4-(hydroxymethyl)-1,3-oxazolidin-2-ones | 82-95 |

This table summarizes the yields of trans-4-(hydroxymethyl)-1,3-oxazolidin-2-one derivatives from the corresponding aziridine (B145994) precursors.

Asymmetric Synthesis Utilizing Chiral Building Blocks

The use of readily available chiral starting materials is a cornerstone of asymmetric synthesis.

(R)-Glycidyl Butyrate (B1204436): A common and effective chiral precursor for the synthesis of (S)-4-(aminomethyl)-1,3-oxazolidin-2-one is (R)-glycidyl butyrate. This strategy leverages the inherent chirality of the starting material to introduce the desired stereocenter. The synthesis typically involves the opening of the epoxide ring by an appropriate nitrogen nucleophile, followed by cyclization to form the oxazolidinone core.

Isoserine: Isoserine, a non-proteinogenic amino acid, serves as another valuable chiral building block. nih.gov Chiral bicyclic N,O-acetal derivatives of isoserine can be synthesized and subsequently undergo diastereoselective alkylation at the α-position. nih.gov This methodology provides access to chiral β2,2-amino acids, which can be precursors to functionalized oxazolidinones. nih.gov The alkylation can proceed with either retention or inversion of configuration, depending on the relative configuration of the stereocenters in the starting bicyclic scaffold. nih.gov

Organocatalytic Approaches to Chiral Oxazolidinone Rings

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. acs.orgnih.govacs.orgresearchgate.net An efficient, catalytic asymmetric approach to the construction of the chiral oxazolidinone architecture has been developed, which is particularly relevant for the synthesis of antibiotics like linezolid (B1675486). acs.orgnih.govacs.orgresearchgate.net This strategy often features highly enantioselective organocatalytic aldol (B89426) reactions and subsequent Beckman rearrangements to construct the core structure with high enantio- and diastereoselectivity. acs.orgnih.govacs.org This approach offers a versatile and flexible route to not only the parent oxazolidinone but also its α-substituted analogues. acs.orgnih.govacs.org

Enantiopure Synthesis via Intramolecular Ring Opening of Aziridines

The intramolecular ring-opening of activated aziridines provides a stereospecific and regioselective pathway to enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-ones. nih.gov In this method, enantiopure 1-aryl- or 1-alkylaziridine-2-carboxamides are first reduced and then N-Boc protected to form 2-(Boc-aminomethyl)aziridines. nih.gov These intermediates are then treated with a Lewis acid, such as BF3·Et2O, to promote an intramolecular nucleophilic attack by the carbamate (B1207046) oxygen onto the aziridine ring, leading to the formation of the oxazolidinone. nih.gov This cyclization proceeds with complete stereospecificity. nih.gov

Another related strategy involves the intramolecular cyclization of various aziridine-2-methanols with phosgene (B1210022) to yield enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones in high yields. bioorg.org The protecting group on the nitrogen can then be cleaved to afford the desired 4-(chloromethyl)oxazolidinone, a versatile intermediate for further transformations. bioorg.org

Stereocontrolled C-C and C-X (X = heteroatom) Bond Formation

The stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds is fundamental to building the complex architecture of substituted oxazolidinones. A method for synthesizing 2-amino ethers with stereocontrol involves the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols. nih.govresearchgate.net The diastereoselectivity of this reaction is high with primary and secondary alcohols. nih.gov This approach allows for the introduction of various substituents at the C4-position of the oxazolidinone ring, which can then be further manipulated.

General Synthetic Routes

Beyond chiral-specific methods, several general synthetic routes to the oxazolidinone core have been established. A prevalent and conventional method involves the reaction of a β-amino alcohol with phosgene or a phosgene equivalent, such as methyl chloroformate. bioorg.orgnih.gov This intermolecular reaction leads to the formation of the cyclic carbamate that defines the oxazolidinone ring. nih.gov

Another common approach is the cyclization of propargylic amines with carbon dioxide, often catalyzed by transition metals like silver or copper, to produce oxazolidinone derivatives. organic-chemistry.org Additionally, the reaction of urea (B33335) with ethanolamines under microwave irradiation in the presence of a catalytic amount of nitromethane (B149229) provides a route to oxazolidin-2-one derivatives. organic-chemistry.org

The table below provides a summary of various general synthetic approaches to oxazolidinone derivatives.

| Reactants | Catalyst/Reagent | Product Type |

| β-Amino alcohol, Phosgene | - | Oxazolidin-2-one |

| Propargylic amines, CO2 | Silver or Copper catalyst | Oxazolidinone derivatives |

| Urea, Ethanolamines | Nitromethane (catalyst), Microwave | Oxazolidin-2-one derivatives |

| Propargylic alcohols, Phenyl isocyanate | Silver acetate, N,N-dimethylaminopyridine | Z-selective oxazolidin-2-ones |

| N-allylated N-aryl carbamates | Iodine | 5-(iodomethyl)oxazolidin-2-ones |

| 2-Vinylaziridines, CO2 | Palladium catalyst | 5-vinyloxazolidinones |

This table illustrates the diversity of reactants and conditions used in the general synthesis of oxazolidinone rings.

Ring Closure Reactions for Oxazolidinone Formation

Ring closure, or cyclization, represents the most fundamental approach to constructing the 1,3-oxazolidin-2-one ring. These strategies typically involve the formation of two key bonds, C4-O5 and N3-C2, often starting from a linear precursor containing the requisite amino and alcohol functionalities. The specific cyclization strategy depends on the choice of starting materials and the carbonyl source.

The most direct and common method for synthesizing the oxazolidinone ring is the cyclization of β-amino alcohols. psu.edu This reaction involves treating an amino alcohol with a suitable carbonylating agent, which acts as the C2 source of the heterocyclic ring. The choice of this agent is critical and ranges from highly reactive, toxic compounds to greener, more benign alternatives.

Historically, phosgene (COCl₂) or its safer liquid equivalent, triphosgene, were widely used. psu.edubioorg.org However, due to their high toxicity, significant efforts have been directed toward finding alternative carbonylating agents. ionike.comnih.gov Modern methods often employ dialkyl carbonates, such as dimethyl carbonate or diethyl carbonate, which offer a much safer profile. ionike.comnih.gov These reactions can be promoted by organocatalysts or performed under microwave irradiation to enhance efficiency. nih.gov The cyclization effectively proceeds by an initial N-carboxymethylation of the amino alcohol, followed by an intramolecular transesterification that closes the ring and releases an alcohol as a byproduct.

Table 1: Comparison of Carbonylating Agents for Amino Alcohol Cyclization

| Carbonylating Agent | General Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosgene (COCl₂) | Base (e.g., Et₃N), Toluene | High reactivity, efficient | Extremely toxic gas |

| 1,1'-Carbonyldiimidazole (CDI) | THF or CH₂Cl₂ | Mild conditions, avoids phosgene | Stoichiometric imidazole (B134444) byproduct |

| Dialkyl Carbonates (e.g., DMC, DEC) | Base (e.g., K₂CO₃), Heat/Microwave | Low toxicity, green alternative | Requires higher temperatures or catalysis |

| Chlorosulfonyl Isocyanate (CSI) | CH₂Cl₂, 0°C to RT | Highly reactive | Harsh, generates side products |

This table provides a summary of common reagents used for the cyclization of amino alcohols to form oxazolidinones.

Carbonyl insertion reactions provide a mild and effective alternative to the use of phosgene for oxazolidinone synthesis. Reagents like 1,1'-carbonylbis(1H-imidazole) (CDI) serve as activated carbonyl synthons. scholaris.ca When a β-amino alcohol is treated with CDI, the more nucleophilic amino group first attacks the CDI to form a carbamoyl-imidazole intermediate. This is followed by an intramolecular nucleophilic attack by the hydroxyl group onto the activated carbonyl, which displaces the imidazole leaving group and results in the formation of the stable, five-membered oxazolidinone ring. scholaris.ca This method is valued for its operational simplicity and the mild conditions required, making it suitable for substrates with sensitive functional groups. google.com

Other highly reactive reagents can also achieve carbonyl insertion. For instance, chlorosulfonyl isocyanate (CSI) reacts readily with epoxides, which can be seen as precursors to amino alcohols. nih.gov The reaction proceeds through a complex cascade that ultimately installs the carbonyl group and facilitates ring closure to yield the oxazolidinone. nih.gov

A versatile strategy for synthesizing chiral 5-substituted oxazolidinones, such as the precursor to this compound, involves the reaction of aryl or alkyl carbamates with glycidyl (B131873) derivatives. ionike.com Chiral glycidyl butyrate or the more economical (R)- or (S)-epichlorohydrin are common starting materials. sigmaaldrich.com The synthesis begins with the N-alkylation of a carbamate with the glycidyl compound. Subsequently, under basic conditions (e.g., using lithium hydroxide), the carbamate nitrogen acts as an intramolecular nucleophile, attacking the epoxide ring. This attack results in a ring-opening cyclization cascade that forms the oxazolidinone ring in a single, stereospecific step. This approach is highly convergent and has been successfully applied to the large-scale synthesis of oxazolidinone-based antibiotics. nih.govresearchgate.net

Metal-catalyzed intramolecular hydroamination of propargylic carbamates offers a powerful and atom-economical route to 4-alkylidene-1,3-oxazolidin-2-ones, which are valuable intermediates that can be subsequently reduced to the desired 4-(aminomethyl) derivatives. This reaction typically employs palladium or gold catalysts.

In palladium-catalyzed systems, a combination of Pd(OAc)₂ and a co-catalyst like n-Bu₄NOAc in a solvent such as 1,2-dichloroethane (B1671644) (DCE) has proven effective at room temperature. ionike.comresearchgate.net The reaction proceeds via the activation of the alkyne by the palladium catalyst, followed by the intramolecular attack of the carbamate nitrogen onto the activated triple bond, leading to cyclization. researchgate.net Similarly, cationic gold(I) complexes are highly efficient catalysts for the cyclization of N-Boc-protected alkynylamines, affording the corresponding alkylidene oxazolidinones under very mild conditions and in high yields. ionike.com

Table 2: Catalytic Systems for Intramolecular Hydroamination of Propargylic Carbamates

| Catalyst System | Substrate | Product Type | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / n-Bu₄NOAc | Propargylic Carbamates | 5-exo cyclized oxazolidinones | Mild room temperature conditions, simple methodology. ionike.comresearchgate.net |

| PdII-AmP-MCF | Propargylic Carbamates | 1,3-oxazolidin-2-one derivatives | Heterogeneous, reusable catalyst, low catalyst loading. nih.gov |

| Cationic Au(I) complex | N-Boc-protected alkynylamines | Alkylidene 2-oxazolidinones | Mild conditions, high yields, tolerates various substitutions. ionike.com |

This table summarizes selected catalytic systems for the synthesis of oxazolidinones via intramolecular hydroamination.

Nucleophilic Substitution Reactions in Oxazolidinone Synthesis

The construction of the oxazolidinone ring can also be achieved through intramolecular nucleophilic substitution, where a nucleophile attached to a suitable backbone displaces a leaving group to form the heterocycle. A prominent example is the cyclization of activated aziridines.

In this approach, an enantiopure 2-(Boc-aminomethyl)aziridine serves as the precursor. The tert-butoxycarbonyl (Boc) protected amino group contains the necessary carbonyl functionality in a masked form. Upon treatment with a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), the aziridine ring is activated towards nucleophilic attack. The oxygen atom of the Boc-carbamate acts as an intramolecular nucleophile, attacking one of the aziridine carbons in a stereospecific and regioselective manner. This intramolecular ring-opening of the aziridine directly furnishes the 5-(aminomethyl)-1,3-oxazolidin-2-one skeleton. bioorg.org This method is particularly valuable for its high degree of stereocontrol, translating the chirality of the aziridine precursor directly to the oxazolidinone product.

Metal-Catalyzed Coupling Reactions for Oxazolidinone Construction

Beyond hydroamination, various other metal-catalyzed coupling reactions have been developed to construct the oxazolidinone ring, often featuring high efficiency and novel bond formations. These methods include C-H amination and cycloaddition reactions involving carbon dioxide.

Rhodium-catalyzed C-H insertion provides an elegant method for the oxidative conversion of aliphatic carbamates into oxazolidinones. This reaction involves the direct functionalization of a C-H bond, forming the C-O bond of the heterocycle in a highly efficient process.

Palladium catalysis enables the ring-opening cyclization of 2-vinylaziridines with carbon dioxide. In this reaction, the palladium catalyst facilitates the reaction between the aziridine and CO₂, leading to the formation of 5-vinyloxazolidinones with high regio- and stereoselectivity under mild conditions. Iron catalysis has also been employed in the three-component coupling of anilines, epoxides, and paraformaldehyde to generate 1,3-oxazolidine derivatives, showcasing the versatility of transition metals in synthesizing this heterocyclic core.

Green Chemistry Approaches in Oxazolidinone Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like oxazolidinones. While specific green chemistry approaches for the direct synthesis of this compound are not extensively detailed in the reviewed literature, broader strategies in oxazolidinone synthesis highlight a move towards more environmentally benign methodologies.

One notable green approach involves the use of copper(I) bromide (CuBr) in an ionic liquid, [C4C1im][OAc], as a recyclable catalytic system. This system facilitates the three-component reaction of propargylic alcohols, 2-aminoethanols, and carbon dioxide (CO2) to produce 2-oxazolidinones. mdpi.com The use of CO2 as a C1 source is particularly advantageous as it is abundant, non-toxic, and renewable. mdpi.com This method operates under mild conditions, even at atmospheric pressure of CO2, and the catalytic system can be recycled multiple times without significant loss of activity, demonstrating high efficiency and sustainability. mdpi.com

Other green chemistry techniques applicable to oxazolidinone synthesis include the use of microwave irradiation to accelerate reactions, often in solvent-free or paste-like media, which reduces the use of volatile organic solvents. organic-chemistry.org For instance, the synthesis of oxazolidin-2-one derivatives has been achieved by reacting urea and ethanolamine (B43304) under microwave irradiation in a chemical paste, with a catalytic amount of nitromethane absorbing the microwaves. organic-chemistry.org

These examples, while not all directly applied to this compound, represent important strides in developing greener synthetic routes for the broader class of oxazolidinone compounds.

Functional Group Transformations to Yield Aminomethyl Group

The introduction of the aminomethyl group at the C5 position of the oxazolidinone ring is a critical step in the synthesis of many bioactive molecules. Several synthetic strategies have been developed to achieve this transformation, often involving the conversion of other functional groups.

A common and effective method involves the conversion of a hydroxymethyl group. In this multi-step process, the hydroxyl group of a 5-(hydroxymethyl)oxazolidinone intermediate is first converted into a good leaving group, such as a sulfonate ester (e.g., mesylate or tosylate). Subsequent treatment with sodium azide (B81097) leads to the formation of a 5-(azidomethyl)oxazolidinone intermediate. The azide is then reduced to the primary amine, yielding the desired 5-(aminomethyl)oxazolidinone. researchgate.net This reduction can be accomplished using various reagents, including catalytic hydrogenation (e.g., H2/Pd-C) or other reducing agents like lithium aluminum hydride. researchgate.netyoutube.comyoutube.com

Another strategy for introducing the aminomethyl group is through the reduction of a nitrile. A precursor containing a cyanomethyl group at the C5 position can be reduced to the corresponding aminomethyl group. This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride. youtube.comyoutube.com

Furthermore, the synthesis of N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives can be achieved from chiral starting materials like (S)-epichlorohydrin. epa.govacs.org This approach involves a series of steps that construct the oxazolidinone ring and concurrently or subsequently introduce the aminomethyl side chain, often through intermediates where the nitrogen of the future aminomethyl group is initially protected. epa.gov

A recent study has also identified a series of 5-aminomethyl oxazolidinones that act as prodrugs. nih.gov In this case, the aminomethyl group is generated in situ through the action of an N-acetyl transferase enzyme within the target organism, highlighting a biological approach to the final functional group transformation. nih.gov

Below is a table summarizing some of the key functional group transformations to yield the aminomethyl group on the oxazolidinone ring.

| Starting Functional Group | Key Reagents and Intermediates | Final Functional Group |

| Hydroxymethyl (-CH2OH) | 1. Mesyl chloride or Tosyl chloride, base 2. Sodium azide (NaN3) to form Azidomethyl intermediate (-CH2N3) 3. Reducing agent (e.g., H2/Pd-C, LiAlH4) | Aminomethyl (-CH2NH2) |

| Nitrile (-CN) | Reducing agent (e.g., LiAlH4) | Aminomethyl (-CH2NH2) |

| Epoxide (from Epichlorohydrin) | Series of reactions including ring opening and functional group interconversions, often with a protected amine. | Aminomethyl (-CH2NH2) |

Chemical Reactivity and Mechanistic Studies of 4 Aminomethyl 1,3 Oxazolidin 2 One and Its Derivatives

Reactions of the Aminomethyl Moiety

The primary amino group in the aminomethyl side chain is a key site for derivatization, readily undergoing reactions typical of primary amines to form various functional groups.

Formation of Amide Derivatives

The formation of amide derivatives from 4-(aminomethyl)-1,3-oxazolidin-2-one and its analogues is a fundamental transformation. This is typically achieved through the reaction of the primary amine with carboxylic acids, acyl chlorides, or other activated carboxylic acid derivatives. sphinxsai.comnih.gov The reaction generally proceeds under standard amide coupling conditions. For instance, coupling with various substituted benzoyl chlorides can be carried out to produce a series of N-substituted amide derivatives. nih.gov

The synthesis of amide derivatives is a versatile method for introducing a wide range of substituents, which can significantly influence the biological activity of the resulting compounds. sphinxsai.com This approach is not limited to aromatic and aliphatic carboxylic acids; it can also be extended to include more complex molecules. sphinxsai.com

Table 1: Examples of Amide Derivative Synthesis

| Amine Reactant | Acylating Agent | Product | Reference |

| (S)-4-(4-aminobenzyl)-2(1H)-1,3-oxazolidinone | 4-Substituted benzoyl chlorides | (S)-N-(4-((2-oxooxazolidin-4-yl)methyl)phenyl)benzamide derivatives | nih.gov |

| Substituted anilines | Amino acid esters | Amide derivatives | sphinxsai.com |

| Carboxylic acids | Amines/Amino alcohols | Amides/Oxazolines | nih.gov |

This table provides illustrative examples of amide formation reactions and is not exhaustive.

Formation of Sulfonamide Derivatives

The primary amine of the aminomethyl group readily reacts with sulfonyl chlorides to form sulfonamide derivatives. This reaction is a common strategy for synthesizing compounds with potential therapeutic applications. For example, (S)-4-(4-aminobenzyl)-2(1H)-1,3-oxazolidinone can be reacted with various 4-substituted benzene (B151609) sulfonyl chlorides to yield a series of sulfonamide derivatives. nih.gov The synthesis of N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives can also be achieved through coupling reactions. researchgate.net

The sulfonamide linkage is a key feature in many biologically active molecules, and its incorporation into the this compound scaffold has been a subject of interest in medicinal chemistry.

Table 2: Examples of Sulfonamide Derivative Synthesis

| Amine Reactant | Sulfonylating Agent | Product | Reference |

| (S)-4-(4-aminobenzyl)-2(1H)-1,3-oxazolidinone | 4-Substituted benzene sulfonyl chlorides | (S)-N-(4-((2-oxooxazolidin-4-yl)methyl)phenyl)benzenesulfonamide derivatives | nih.gov |

This table provides an illustrative example of sulfonamide formation.

Formation of Carbamate (B1207046) Derivatives

Carbamate derivatives of this compound can be synthesized through several methods. A common approach involves the reaction of the primary amine with a suitable carbamoylating agent, such as an alkyl or aryl chloroformate. nih.gov Another versatile method is the reaction with isocyanates. acs.org The Curtius rearrangement of acyl azides can also be employed to generate an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate. nih.gov

These reactions provide access to a diverse range of carbamate derivatives, which are important functional groups in many pharmaceutical compounds. nih.govacs.org The synthesis can be performed under mild conditions and is often high-yielding. orgsyn.org

Table 3: Methods for Carbamate Synthesis

| Method | Reactants | Key Features | Reference(s) |

| Reaction with Chloroformates | Amine, Alkyl/Aryl Chloroformate | Requires a base, may have long reaction times. nih.gov | nih.gov |

| Reaction with Isocyanates | Amine, Isocyanate | A fundamental route to carbamates. acs.org | acs.org |

| Curtius Rearrangement | Acyl Azide (B81097) | Forms an isocyanate intermediate that is trapped by an alcohol. nih.gov | nih.gov |

| From Aryl Carbamates and Epoxides | N-Aryl Carbamate, Epoxide | Mild conditions, high-yielding, provides direct access to hydroxymethyl-substituted oxazolidinones. orgsyn.org | orgsyn.org |

This table summarizes common synthetic routes to carbamates.

Thiourea (B124793) Derivatives

The primary amine of the aminomethyl group can react with isothiocyanates to form thiourea derivatives. nih.gov This reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. For example, (S)-4-(4-aminobenzyl)-2(1H)-1,3-oxazolidinone reacts with various 4-substituted phenyl isothiocyanates to yield the corresponding thiourea derivatives. nih.gov The synthesis of thiourea derivatives is often straightforward and provides access to a class of compounds with a range of biological activities.

Thiourea derivatives can also be synthesized through one-pot, three-component reactions involving an amine, phenyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). crimsonpublishers.comcrimsonpublishers.com

Table 4: Synthesis of Thiourea Derivatives

| Amine Reactant | Isothiocyanate | Product | Reference |

| (S)-4-(4-aminobenzyl)-2(1H)-1,3-oxazolidinone | 4-Substituted phenyl isothiocyanates | (S)-1-(4-((2-oxooxazolidin-4-yl)methyl)phenyl)-3-(4-substituted phenyl)thiourea derivatives | nih.gov |

| Primary amines | Phenyl isothiocyanate (with DMAD) | 2-Imino-1,3-thiazolidin-4-one derivatives | crimsonpublishers.comcrimsonpublishers.com |

This table provides examples of thiourea derivative synthesis.

Conjugation Reactions with Other Molecules (e.g., Amino Acids, Heteroaromatic Acids)

The aminomethyl moiety of this compound can be conjugated to other biologically relevant molecules, such as amino acids and heteroaromatic acids, through amide bond formation. sphinxsai.comal-edu.com This conjugation is a key strategy for modifying the properties of the parent molecule. The process often involves the activation of a carboxylic acid to form a reactive intermediate, such as an acyl-CoA thioester, which then reacts with the amine. al-edu.com

These conjugation reactions are important in the metabolism of xenobiotic carboxylic acids and can also be utilized synthetically to create novel compounds with tailored properties. al-edu.comnih.gov For instance, amides of heteroaromatic acids, like picolinic and nicotinic acid, have been synthesized and evaluated for their biological activities. sphinxsai.com

Reactions of the Oxazolidinone Ring System

The 1,3-oxazolidin-2-one ring is a stable heterocyclic system, but it can undergo certain reactions, particularly those involving modification at the nitrogen atom or, under specific conditions, ring opening. The stability of the oxazolidine (B1195125) ring can be influenced by the substituents present. researchgate.net For example, electron-withdrawing groups can affect the ring's susceptibility to hydrolysis. researchgate.net

The nitrogen atom of the oxazolidinone ring can be arylated using palladium-catalyzed coupling reactions with aryl bromides. organic-chemistry.org The outcome of this reaction is sensitive to the choice of ligands, bases, and solvents. organic-chemistry.org The ring system can also be formed through various cyclization reactions, such as the intramolecular hydroamidation of amide alkenes catalyzed by a phosphazene base or the reaction of propargylic amines with carbon dioxide. organic-chemistry.org While the oxazolidin-2-one ring is generally stable, related oxazolidine rings (lacking the C2-carbonyl) are more prone to hydrolysis, which proceeds via ring-opening. researchgate.netwikipedia.org

Nucleophilic Reactions Typical for Oxazolidinones

The oxazolidin-2-one ring system, a key feature of this compound, is susceptible to a variety of nucleophilic attacks. These reactions are fundamental to the synthetic utility of this class of compounds. The reactivity of the oxazolidinone core is largely dictated by the electrophilic nature of the carbonyl carbon (C2) and the potential for ring-opening. organic-chemistry.org

One of the primary nucleophilic reactions involves the attack at the C2 carbonyl group. This can lead to the cleavage of the oxazolidinone ring, a reaction that is often employed in the removal of oxazolidinone-based chiral auxiliaries after a stereoselective transformation. For instance, treatment with strong nucleophiles like alkoxides can result in the formation of β-hydroxy esters. Similarly, reactions with amines can yield β-hydroxy amides. pitt.edu

The nitrogen atom of the oxazolidinone ring can also undergo nucleophilic reactions, such as N-arylation. This has been achieved using palladium-catalyzed cross-coupling reactions with aryl bromides, demonstrating the versatility of the oxazolidinone scaffold for the synthesis of more complex molecules. organic-chemistry.org The choice of ligands, bases, and solvents significantly influences the outcome of these N-arylation reactions. organic-chemistry.org

Furthermore, soft nucleophiles, such as azide ions or organocopper reagents, can induce an SN2 reaction at the C-O bond of the oxazolidinone ring, leading to the formation of enantioenriched β-azido acids or β-alkyl acids, respectively. pitt.edu

The aminomethyl group at the C4 position of this compound introduces an additional site for nucleophilic reactivity. The primary amine can act as a nucleophile in various reactions, such as acylation, alkylation, and condensation reactions, further expanding the synthetic potential of this compound.

A summary of typical nucleophilic reactions involving the oxazolidinone core is presented in the table below.

| Nucleophile | Reaction Site | Product Type |

| Alkoxides | C2-Carbonyl | β-Hydroxy Esters |

| Amines | C2-Carbonyl | β-Hydroxy Amides |

| Aryl Halides (with Pd catalyst) | N3-Nitrogen | N-Aryl Oxazolidinones |

| Azides | C5-Carbon | β-Azido Acids |

| Organocopper Reagents | C5-Carbon | β-Alkyl Acids |

Ring Expansion Reactions

Ring expansion reactions offer a powerful strategy for the synthesis of medium-sized rings from smaller, more readily available cyclic precursors. In the context of oxazolidinone derivatives, ring expansion can be a valuable tool for accessing larger heterocyclic systems. While specific examples detailing the ring expansion of this compound are not extensively documented, general principles of ring expansion can be applied.

Ring expansions are often driven by the relief of ring strain. youtube.com For instance, a four-membered ring can expand to a more stable five-membered ring. youtube.com This process typically involves the formation of a carbocation adjacent to the ring, which then triggers a rearrangement where a bond within the ring migrates to the carbocationic center, resulting in an enlarged ring. youtube.comyoutube.com

In the case of appropriately substituted oxazolidinone derivatives, a leaving group on a side chain attached to the ring could, upon departure, generate a carbocation. This could initiate a ring expansion process, potentially leading to the formation of six-membered 1,3-oxazinan-2-ones or other larger ring systems. The specific outcome would be highly dependent on the substitution pattern and reaction conditions.

Another approach to ring expansion involves the reaction of cyclic ketones with reagents like trimethylsilyldiazomethane, often catalyzed by a Lewis acid such as scandium(III) triflate. organic-chemistry.org While the oxazolidin-2-one core contains a lactam-like carbonyl, its reactivity in such homologation reactions would need to be experimentally determined.

Base-catalyzed ring expansions have also been reported for other heterocyclic systems, such as the conversion of 4-chloromethyl-2-oxotetrahydropyrimidines into 1,3-diazepin-2-one derivatives upon treatment with various nucleophiles. rsc.org A similar strategy, if applied to a suitably functionalized derivative of this compound, could potentially lead to ring-expanded products.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. acs.org Oxazolidinone derivatives can participate in various types of cycloaddition reactions, either as the dipolarophile or as part of the 1,3-dipole.

[3+2] Cycloaddition:

One of the most common cycloaddition reactions involving oxazolidinone-related structures is the 1,3-dipolar cycloaddition. acs.orgmdpi.com In these reactions, an azomethine ylide, which is a 1,3-dipole, reacts with a dipolarophile to form a five-membered heterocyclic ring. mdpi.com Aldehydes and ketones can act as dipolarophiles. nih.gov The reaction of an α-amino acid with an aldehyde can lead to the in situ formation of an oxazolidinone intermediate, which then, through decarboxylation, generates a non-stabilized azomethine ylide that undergoes intramolecular cycloaddition. acs.org This highlights a pathway where oxazolidinone-like structures are transient intermediates in cycloaddition cascades.

Furthermore, azomethine ylides can be generated from the ring-opening of aziridines and subsequently react with carbonyl compounds in a [3+2] cycloaddition to yield oxazolidine derivatives. mdpi.comnih.gov

[4+2] Cycloaddition (Diels-Alder Reactions):

Chiral oxazolidinones are widely used as auxiliaries in asymmetric Diels-Alder reactions. wikipedia.org In this context, an N-enoyl oxazolidinone acts as the dienophile. The chiral oxazolidinone moiety directs the approach of the diene, leading to a highly stereoselective formation of the cyclohexene (B86901) product. While this is a reaction of a derivative and not the parent this compound itself, it underscores the importance of the oxazolidinone scaffold in this class of reactions.

[2+2] Photocycloaddition:

The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, is a well-established method for synthesizing oxetanes. mdpi.com While less common for the carbonyl within an oxazolidinone ring, appropriately activated derivatives could potentially undergo such reactions. More relevant are photocycloadditions where the oxazolidinone is part of a larger chromophore or where other functional groups on the molecule are involved in the photochemical transformation. For instance, N-sulfonylimines can undergo [2+2] photocycloaddition with alkenes to form azetidines. researchgate.net

The following table summarizes the types of cycloaddition reactions relevant to oxazolidinone derivatives.

| Cycloaddition Type | Role of Oxazolidinone Derivative | Product |

| [3+2] Cycloaddition | Intermediate in azomethine ylide formation | Pyrrolidine-fused heterocycles |

| [3+2] Cycloaddition | Reactant with azomethine ylide | Oxazolidine derivatives |

| [4+2] Cycloaddition | Dienophile (as N-enoyl oxazolidinone) | Chiral cyclohexene derivatives |

| [2+2] Photocycloaddition | Potential carbonyl component | Oxetane derivatives |

Aldol (B89426) Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, creating a β-hydroxy carbonyl compound. wikipedia.org While this compound itself is not a typical substrate for aldol reactions, its N-acylated derivatives are extensively used as chiral auxiliaries to control the stereochemical outcome of aldol additions. wikipedia.org

In a typical application, the nitrogen of a chiral oxazolidinone, often substituted at the 4- and/or 5-positions, is acylated. Deprotonation of the α-carbon of the acyl group with a suitable base generates a chiral enolate. This enolate then reacts with an aldehyde or ketone. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, directing the electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenters in the aldol adduct. wikipedia.org

The stereochemical outcome of these reactions can often be predicted using the Zimmermann-Traxler model, which considers the chair-like six-membered transition state involving the metal cation of the enolate. wikipedia.org The substituents on the oxazolidinone auxiliary dictate the facial selectivity of the reaction.

After the reaction, the chiral auxiliary can be cleaved from the aldol product under various conditions (e.g., hydrolysis, reduction, or reaction with other nucleophiles) to yield the desired chiral β-hydroxy acid, ester, amide, or alcohol, while the chiral auxiliary can often be recovered and reused.

A study on the direct, catalytic, and enantioselective aldol-type reaction of N-acyl-1,3-oxazinane-2-thiones with aromatic acetals has been developed, providing access to protected syn-aldol products. nih.gov Although this involves a six-membered ring analogue, the principles of using a heterocyclic scaffold to control stereochemistry are similar.

1,4-Conjugate Addition

1,4-Conjugate addition, also known as the Michael addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org Similar to aldol reactions, the primary role of oxazolidinones in this context is as chiral auxiliaries to control the stereochemistry of the addition.

N-enoyl derivatives of chiral oxazolidinones are excellent Michael acceptors. researchgate.net The oxazolidinone auxiliary activates the conjugated system and provides a chiral environment that directs the nucleophilic attack to one of the two faces of the double bond. A wide range of nucleophiles can be used in these reactions, including organocuprates (Gilman reagents), enamines (Stork enamine addition), and enolates (Michael reaction). wikipedia.orgmasterorganicchemistry.com

For example, the reaction of an N-enoyl oxazolidinone with a lithium diorganocopper reagent results in the formation of a new carbon-carbon bond at the β-position with a high degree of stereocontrol. libretexts.orgresearchgate.net The stereochemical outcome is influenced by the specific oxazolidinone auxiliary used and the reaction conditions. Mechanistic studies suggest that the reactive conformation of the N-enoyl oxazolidinone can be critical in determining the facial selectivity of the addition. researchgate.net

After the conjugate addition, the chiral auxiliary can be removed to provide the enantiomerically enriched β-substituted carbonyl compound. This strategy is a powerful method for the asymmetric synthesis of a wide variety of compounds.

The table below provides examples of nucleophiles used in conjugate additions to N-enoyl oxazolidinones.

| Nucleophile Type | Example | Product Feature |

| Organocuprates | Lithium diorganocopper (Gilman reagent) | Asymmetric C-C bond formation |

| Enolates | Malonic esters | Formation of new C-C bond with stereocontrol |

| Amines | Secondary amines | Synthesis of chiral β-amino carbonyl compounds |

| Thiols | Thiolates | Asymmetric C-S bond formation |

Photocylcoaddition Reactions

Photocycloaddition reactions utilize light to promote the formation of cyclic structures. mdpi.com These reactions often proceed through excited states and can provide access to molecular architectures that are difficult to obtain through thermal reactions.

As mentioned in the cycloaddition section (3.2.3), the most well-known photocycloaddition involving carbonyl compounds is the [2+2] Paterno-Büchi reaction, which leads to the formation of oxetanes. mdpi.com The carbonyl group of the oxazolidin-2-one ring could, in principle, participate in such a reaction with an alkene upon photochemical excitation. However, the efficiency and selectivity of such a reaction would depend on the specific substitution pattern and the photophysical properties of the derivative.

More complex photocycloaddition cascades have been observed with related α-diketone systems, which can undergo [2+2], [4+2], or even [4+4] photocycloadditions depending on the reaction partner. mdpi.com For instance, photoreactions of N-acetylisatin, a cyclic α-dione, with alkenes proceed via a [2+2] cycloaddition pathway. mdpi.com

While specific studies on the photocycloaddition reactions of this compound are not prevalent, the general principles of photochemistry suggest that appropriately designed derivatives could participate in such transformations. For example, if the aminomethyl group were to be part of a chromophoric system, or if an unsaturated moiety were introduced elsewhere in the molecule, intramolecular or intermolecular photocycloadditions could be envisioned.

The field of photoredox catalysis has also expanded the scope of cycloaddition reactions. For example, copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have been developed to produce substituted azetidines. researchgate.net This highlights the potential for metal-catalyzed photochemical methods to be applied to derivatives of this compound.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and predicting product outcomes.

Aldol and Conjugate Addition Reactions: The mechanism of stereocontrol in aldol and conjugate addition reactions using chiral oxazolidinone auxiliaries has been extensively studied. The formation of a chelated six-membered transition state is a key feature of the currently accepted models. wikipedia.org For aldol reactions, the Zimmermann-Traxler model proposes a chair-like transition state where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde. The substituents on the chiral auxiliary then sterically block one face of the enolate, leading to a highly diastereoselective reaction. wikipedia.org

In conjugate additions, particularly with organocuprates to N-enoyl oxazolidinones, the Lewis acidity of the auxiliary's carbonyl group is believed to play a role in organizing the transition state. Studies have suggested that the reactive conformation of the N-enoyl oxazolidinone, whether s-cis or s-trans, is critical in determining the direction of nucleophilic attack. researchgate.net

Cycloaddition Reactions: The mechanism of 1,3-dipolar cycloadditions involving azomethine ylides is generally considered to be a concerted, pericyclic process. However, depending on the specific reactants, a stepwise mechanism involving a diradical or zwitterionic intermediate may be operative. Computational studies have been used to investigate the transition states of these reactions, providing insights into the observed regioselectivity and stereoselectivity. For example, in the [3+2] cycloaddition of aza-oxyallyl cations with imines, DFT calculations have shown an asynchronous transition state with advanced bond formation to the imine nitrogen. nih.gov

Ring Expansion Reactions: The mechanism of ring expansion reactions typically involves the formation of a carbocation adjacent to the ring. youtube.comyoutube.com This is followed by a Wagner-Meerwein type rearrangement, where a bond from the ring migrates to the carbocationic center. This migration relieves ring strain and often leads to a more stable carbocation. youtube.com The process is generally irreversible as the reverse reaction would involve forming a more strained and less stable intermediate. youtube.com

Computational Studies of Reaction Mechanisms (e.g., SN1 pathways, Ring Closures)

Theoretical investigations, primarily using Density Functional Theory (DFT), have provided profound insights into the reaction mechanisms governing the formation and reactivity of the oxazolidinone ring. These studies are crucial for understanding reaction stereoselectivity and for optimizing synthetic methodologies.

Ring Closure Mechanisms:

The synthesis of the oxazolidinone ring often proceeds via intramolecular cyclization. Computational studies have been instrumental in mapping the potential energy surfaces of these ring-closure reactions, identifying transition states, and determining the most favorable pathways.

One theoretical study investigated the one-pot reaction of epoxides with chlorosulfonyl isocyanate (CSI) to yield oxazolidinones. chemrxiv.org Using DFT calculations at the M06-2X/6-31+G(d,p) level, the mechanism was elucidated as an asynchronous concerted cycloaddition. chemrxiv.org Two potential pathways for the cyclization were analyzed, involving the nucleophilic attack of the isocyanate nitrogen onto either the C1 or C2 carbon of the epoxide. The calculations revealed a significant energetic preference for the attack at the C2 position, leading to the observed product. chemrxiv.org This preference was quantified by a calculated energy barrier difference of 17.4 kcal/mol in the gas phase and 26.7 kcal/mol in a dichloromethane (B109758) (DCM) solvent model, favoring the C2 attack pathway (TS1) over the alternative (TS1'). chemrxiv.org

Another DFT study explored the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins to form oxazolidinones. uv.es This study identified two competing reaction channels for the key intramolecular substitution step that forms the ring. The calculations indicated that for the trans configuration of the intermediate, two reaction paths are competitive, whereas for the cis configuration, one path is dominant. uv.es

Furthermore, the conversion of N-Boc protected amino alcohols into oxazolidinones via sulfonation has been studied computationally to understand the resulting stereochemistry. uv.es This transformation can proceed with either inversion or retention of configuration, suggesting competing mechanistic pathways.

Interactive Data Table: Calculated Energy Barriers for Oxazolidinone Formation Pathways

| Reaction Type | Computational Method | Pathway | Calculated Energy Barrier (kcal/mol) | Solvent Model | Source |

| Cycloaddition of Epoxide and CSI | M06-2X/6-31+G(d,p) | TS1 (Attack at C2) | Lower | DCM | chemrxiv.org |

| Cycloaddition of Epoxide and CSI | M06-2X/6-31+G(d,p) | TS1' (Attack at C1) | Higher by 26.7 | DCM | chemrxiv.org |

| Sulfonation of N-Boc-ephedrine derivative | DFT | SN2 Mechanism | Lower | Not Specified | uv.es |

| Sulfonation of N-Boc-ephedrine derivative | DFT | SN1 Mechanism | Higher by 7.1 | Not Specified | uv.es |

SN1 vs. SN2 Pathways:

The possibility of nucleophilic substitution reactions, such as SN1 and SN2 pathways, is a key aspect of the reactivity of oxazolidinone precursors. While SN2 reactions proceed via a concerted mechanism with inversion of stereochemistry, SN1 reactions involve a stepwise process with a carbocation intermediate, often leading to racemization.

Computational studies have been employed to distinguish between these competing pathways, particularly in cases where unexpected stereochemical outcomes are observed. For instance, the formation of oxazolidinones from N-Boc protected aminoalcohols sometimes yields products with retention of configuration, a result that led some researchers to suggest an SN1 mechanism involving a carbocation intermediate. researchgate.net

However, a detailed DFT study on the conversion of N-Boc-ephedrine and its diastereomers into oxazolidinones challenged this assumption. uv.es The study computationally modeled both a direct intramolecular SN2 pathway and an SN1 pathway. The calculations indicated that the energy barrier for the SN1 mechanism was 7.1 kcal/mol higher than that for the SN2 pathway, making the direct SN2 mechanism the preferred route for erythro derivatives which lead to inversion of configuration. uv.es For threo derivatives, where a mixture of retention and inversion products is observed, the study proposed a competition between a standard SN2 mechanism and a double SN2 mechanism, rather than a simple SN1/SN2 competition. uv.es

Density functional calculations have also been used to show that acyl transfer reactions to form N-acyloxazolidinones proceed via a concerted SN2-type pathway rather than through a tetrahedral intermediate typical of addition-elimination mechanisms. acs.org This was established by modeling the reaction of a 1,3-diphenylcycloprop-2-ene carboxylic anhydride (B1165640) with S-3-lithio-4-phenyloxazolidinone, where the relative energies of the diastereomeric transition states correlated well with experimental results, supporting a concerted mechanism. acs.org

Radical Mechanisms in Oxazolidinone Chemistry

The oxazolidinone scaffold plays a significant role in the field of radical chemistry, most notably as a highly effective chiral auxiliary for controlling the stereochemistry of radical reactions. acs.org Beyond this, the core structure can be synthesized through mechanisms involving radical intermediates.

Radical-Polar Crossover in Synthesis:

A modern approach to forming cyclic carbamates like oxazolidinones involves cobalt-catalyzed cyclization of alkenyl carbamates. nih.gov The mechanism of this transformation is understood to proceed via a "radical-polar crossover" (RPC) pathway. chemrxiv.orgnih.govuci.edu This process begins with a metal-hydride hydrogen atom transfer (MHAT) from a cobalt-hydride species to the alkene. chemrxiv.orguci.edu This step generates a carbon-centered radical and a cobalt(II) complex. chemrxiv.org In a key step, these species can recombine to form an electrophilic alkylcobalt(IV) species. nih.gov This organocobalt complex now behaves as an electrophile, which can be trapped by a nucleophile in a polar, non-radical step, completing the crossover from a radical to a polar mechanism. chemrxiv.orgnih.gov This strategy combines the mild conditions and functional group tolerance of radical chemistry with the selectivity of polar reactions. nih.gov

Mechanistic studies suggest that this process involves a Co(III)/Co(II)/Co(I) catalytic cycle. nih.gov The use of cobalt catalysis in these hydroamination reactions provides a powerful method for constructing C-N bonds under mild conditions. uci.edunih.gov

Amidyl Radicals in Cyclization:

Amidyl radicals are key intermediates in certain oxazolidinone-related transformations. DFT studies have been conducted to understand the reactivity and electrophilicity of these radicals. researchgate.net These studies revealed that the substitution pattern on the nitrogen atom significantly modulates the radical's electrophilicity. N-Aryl-amidyl radicals, for instance, are calculated to be considerably less electrophilic than N-alkyl-amidyl radicals, which influences their tendency to participate in hydrogen atom abstraction versus desired cyclization reactions. researchgate.net The cyclization of N-pentenyl-amidyl radicals has been shown to be influenced by substituents on the carbonyl group and the vinylic position, which can control the regioselectivity between 6-endo and 5-exo cyclization pathways. researchgate.net

Stereochemical Control in Radical Reactions:

The primary application of oxazolidinones in radical chemistry is as chiral auxiliaries. N-Acyl oxazolidinones derived from chiral amino alcohols (often called Evans' auxiliaries) are widely used to direct the stereochemical outcome of C-C bond-forming radical reactions. acs.orgnih.gov The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the reacting radical (derived from the N-acyl group), forcing the incoming radical to approach from the less hindered face. nih.gov This leads to a high degree of stereocontrol in reactions such as conjugate radical additions. acs.org

Derivatization Strategies and Analogue Synthesis

Design and Synthesis of Novel Oxazolidinone Derivatives

The synthesis of novel oxazolidinone derivatives is a cornerstone of research in this area, aiming to create compounds with improved efficacy and novel mechanisms of action. A common strategy involves a multi-step synthesis to introduce various functional groups onto the oxazolidinone scaffold.

For instance, a series of (5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives were synthesized in a six-step process. tandfonline.com This synthesis began with the nucleophilic substitution of thienopyridine with p-chloro-nitrobenzene, followed by catalytic reduction of the nitro group to an amine. tandfonline.com The resulting amine was then reacted with 2-[(2S)-oxiran-2-ylmethyl]-1H-isoindole-1,3(2H)-dione. tandfonline.com The subsequent steps involved a carbonyl insertion reaction to form the oxazolidinone ring and a deprotection step to yield the aminomethyl group. tandfonline.com Finally, this primary amine was reacted with various reagents like acetyl chloride, carboxylic acids, and sulfonyl chlorides to produce a library of amide, sulfonamide, and carbamate (B1207046) derivatives. tandfonline.com

Another approach to synthesizing oxazolidinone derivatives involves the use of chiral aziridines. Enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones have been synthesized in a single step from various aziridine-2-methanols through intramolecular cyclization with phosgene (B1210022). bioorg.org The protective α-methylbenzyl group can be easily removed to provide the core 4-(chloromethyl)oxazolidinone, which serves as a versatile intermediate for further derivatization. bioorg.org

The synthesis of the antithrombotic agent Rivaroxaban also highlights a key synthetic strategy for related oxazolidinones. A common route involves the construction of a 5-aminomethyl-3-aryl oxazolidinone intermediate. mdpi.com One method achieves this through the deprotonation of an aryl carbamate followed by reaction with (R)-glycidylbutyrate. mdpi.com An alternative involves the opening of an N-glycidylphthalimide ring with an aminophenyl derivative, followed by ring closure to form the oxazolidinone. mdpi.com

Introduction of Diverse Chemical Moieties (e.g., Thieno-pyridine Ring Systems, Quinoxaline)

To explore new chemical space and modulate biological activity, various heterocyclic moieties have been incorporated into the oxazolidinone structure.

Thieno-pyridine Ring Systems: The fusion of a thieno-pyridine ring system to the oxazolidinone core has been investigated for its potential to yield potent antimicrobial agents. tandfonline.com The synthesis of these derivatives involves coupling the thieno-pyridine moiety to the phenyl group at the 3-position of the oxazolidinone ring. tandfonline.com This is typically achieved through a nucleophilic substitution reaction between a halogenated phenyl group and the thieno-pyridine nitrogen. tandfonline.com The resulting compounds have demonstrated promising antibacterial activity against a range of Gram-positive bacteria. tandfonline.com The thieno[2,3-b]pyridine scaffold itself is of significant interest due to its broad spectrum of pharmacological activities. researchgate.net

Quinoxaline: Quinoxaline derivatives have been conjugated with oxazolidinone moieties to create novel hybrid molecules. researchgate.net The synthesis of these conjugates can be achieved through the alkylation of a 3-phenyl-quinoxalin-2-one with a suitable oxazolidinone precursor. researchgate.net Quinoxaline itself is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including anticancer properties. nih.gov The incorporation of this moiety is a strategy to develop new agents with potential therapeutic applications. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the oxazolidinone scaffold influence biological activity. These studies guide the design of more potent and selective compounds.

For oxazolidinone antibacterial agents, early SAR studies established the importance of the 3-(3-fluorophenyl)-oxazolidinone rings and the 5-acetamidomethyl substituent for activity. nih.gov Subsequent research has shown that substituents at the 4-position of the 3-phenyl-oxazolidinone can enhance antibacterial potency. nih.gov

In a series of (5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives, SAR studies revealed that the nature of the substituent on the aminomethyl group significantly impacts antibacterial activity. For example, acetyl and certain sulfonamide derivatives showed good activity, while di-(methane sulfonamide) derivatives exhibited activity comparable to reference drugs. tandfonline.com

Another study focusing on 5-substituted oxazolidinones found that converting the 5-acetylaminomethyl moiety into other functional groups had a profound effect on antibacterial activity. researchgate.net Specifically, replacing the carbonyl oxygen with a thiocarbonyl sulfur to form a 5-thiourea group resulted in a 4- to 8-fold increase in in vitro activity compared to linezolid (B1675486). researchgate.net Conversely, elongating the methylene chain or converting the acetamido group to a guanidino group decreased activity. researchgate.net

The following table summarizes key SAR findings for oxazolidinone derivatives:

| Modification Site | Modification | Impact on Antibacterial Activity |

| C-5 Substituent | Elongation of methylene chain | Decreased activity researchgate.net |

| C-5 Substituent | Conversion of acetamido to guanidino | Decreased activity researchgate.net |

| C-5 Substituent | Replacement of carbonyl oxygen with thiocarbonyl sulfur | Enhanced in vitro activity researchgate.net |

| 3-Phenyl Ring | Substitution at the 4-position | Can enhance potency nih.gov |

| Aminomethyl Group | Acetyl or specific sulfonamide substitution | Good activity tandfonline.com |

Synthesis of Chiral Auxiliaries Based on Oxazolidinone

Chiral oxazolidinones are widely used as versatile chiral auxiliaries in asymmetric synthesis. bioorg.org Their synthesis often starts from readily available amino acids. One synthetic route involves asymmetric etherification, Boc protection, a Grignard reaction, and subsequent cyclization to yield chiral 4-substituted 5,5-diethyl oxazolidin-2-ones. nih.gov

Another efficient method for preparing enantiomerically pure functionalized oxazolidinones utilizes chiral aziridines. bioorg.org For example, enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones can be synthesized in a single step from various aziridine-2-methanols via intramolecular cyclization with phosgene. bioorg.org The resulting 4-(chloromethyl)oxazolidinone can then be used as a synthon for chiral amino acids and their derivatives. bioorg.org

The effectiveness of oxazolidinone-based chiral auxiliaries stems from their ability to direct stereoselective transformations. For instance, sulfur analogs of Evans' oxazolidinones, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have gained popularity due to their excellent effectiveness and convenience in asymmetric synthesis. scielo.org.mx These sulfur-based auxiliaries are easy to prepare, provide a high degree of diastereoselectivity, and are readily removed. scielo.org.mx

Derivatization for Prodrug Development or Targeted Delivery

Derivatization of the 4-(aminomethyl)-1,3-oxazolidin-2-one scaffold is also a key strategy in prodrug development. A prodrug is an inactive or less active compound that is metabolized in the body to release the active drug. This approach can be used to improve properties such as solubility, stability, and bioavailability. mdpi.com

A notable example is the development of 5-aminomethyl oxazolidinone prodrugs for the treatment of tuberculosis. nih.gov These compounds were designed to be selectively activated by an N-acetyl transferase present in Mycobacterium tuberculosis. nih.gov This selective activation leads to the formation of the corresponding N-acetylated metabolites, which are the active form of the drug. nih.gov Since mammalian mitochondria lack the appropriate N-acetyltransferase, these prodrugs exhibit reduced toxicity compared to linezolid, which inhibits protein synthesis in both bacteria and eukaryotic mitochondria. nih.gov Several of these prodrugs demonstrated greater potency than linezolid and were highly efficacious in animal models. nih.gov

The general principle of using amino acids in prodrug design is well-established, as they can enhance biological activity, pharmacokinetic properties, and targeting of drugs. The aminomethyl group of this compound provides a convenient handle for attaching various promoieties to create prodrugs with improved pharmaceutical properties.

Applications and Biological Implications in Academic Research

Role as a Building Block in Complex Molecule Synthesis

The unique structural and stereochemical properties of the 4-(aminomethyl)-1,3-oxazolidin-2-one scaffold make it an invaluable chiral precursor in the synthesis of a wide range of complex organic molecules. Its rigid five-membered ring and functional handles (amine and carbamate) allow for controlled, stereospecific modifications, rendering it a foundational component in the construction of high-value compounds.

The most prominent application of this compound is as a crucial intermediate in the synthesis of oxazolidinone antibiotics. nih.gov This class of synthetic antibacterial agents is highly effective against multidrug-resistant Gram-positive pathogens. nih.govnih.gov

Linezolid (B1675486): The synthesis of Linezolid, the first oxazolidinone antibiotic to be approved for clinical use, frequently employs a derivative of this scaffold. nih.govresearchgate.net Synthetic routes often involve the N-arylation of the oxazolidinone ring, coupling it with the characteristic 3-fluoro-4-morpholinophenyl group. researchgate.netasianpubs.org The aminomethyl side chain at the C5 position is then acetylated to complete the Linezolid structure. asianpubs.org The stereochemistry of the C5 position is critical for antibacterial activity, making the use of an enantiopure building block like (S)-4-(aminomethyl)-1,3-oxazolidin-2-one essential. scirp.org

Radezolid: Radezolid, a second-generation oxazolidinone, also utilizes a similar synthetic strategy. nih.gov Although it features a different C-ring substructure (a biaryl system), the core (S)-5-(aminomethyl)-3-aryl-oxazolidin-2-one framework remains the key pharmacophore responsible for its mechanism of action. nih.gov The synthesis leverages the same fundamental principles of building upon the chiral oxazolidinone template.

Beyond antibiotics, the this compound moiety serves as a key intermediate in the synthesis of other pharmacologically active agents. A notable example is its use in the preparation of Rivaroxaban, a potent and selective direct Factor Xa inhibitor used as an anticoagulant. mdpi.com The synthesis of Rivaroxaban involves the construction of a 5-aminomethyl-3-aryl oxazolidinone as a key step, demonstrating the versatility of this building block in creating diverse therapeutic agents. mdpi.com The oxazolidinone core is also found in compounds investigated for various other biological activities, including monoamine oxidase inhibition and HIV-1 inhibitory activity. asianpubs.org

Foldamers are artificial oligomers that adopt well-defined, predictable secondary structures similar to those of proteins and nucleic acids. researchgate.netnih.gov The conformational rigidity of the oxazolidin-2-one ring makes it an excellent monomeric unit for the design of novel foldamers. researchgate.net When incorporated into oligomeric chains, the oxazolidinone unit restricts the rotation of the backbone, forcing the molecule to fold into ordered conformations such as helices and β-turns. researchgate.netresearchgate.net By coupling the nitrogen of a 4-carboxy oxazolidin-2-one unit with the carboxylic acid of the next unit, researchers can create pseudopeptide foldamers with highly constrained structures. researchgate.net This approach allows for the "on-demand" preparation of materials with specific properties by simply altering the design and synthesis of the oligomer. researchgate.net

While not a catalyst itself, the this compound scaffold is central to the field of organocatalysis, particularly in enantioselective reactions. Chiral oxazolidinones are widely used as chiral auxiliaries to control the stereochemical outcome of reactions. nih.gov Furthermore, organocatalysis provides a powerful method for the asymmetric synthesis of functionalized oxazolidin-2-ones. nih.gov For example, imidazolidinone-based organocatalysts, such as those developed by MacMillan, are used to catalyze reactions like 1,3-dipolar cycloadditions to produce highly enantiomerically enriched heterocyclic scaffolds. nih.govsigmaaldrich.com These methods enable the efficient construction of complex chiral molecules that incorporate the oxazolidinone ring, which is a key structural feature in many bioactive compounds. nih.govsigmaaldrich.com

Biological Activities and Mechanistic Understanding

The oxazolidinone class of compounds, derived from the this compound core, exhibits a unique and potent mechanism of antimicrobial action. This novel mechanism circumvents existing bacterial resistance pathways, making these compounds effective against some of the most challenging pathogens. nih.govnih.gov

Oxazolidinone antibiotics demonstrate a narrow but powerful spectrum of activity, primarily targeting multidrug-resistant Gram-positive bacteria. scirp.orgmdpi.com This includes clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant streptococci. nih.govscirp.org

The mechanism of action is the inhibition of bacterial protein synthesis at a very early stage. nih.govsemanticscholar.org Unlike many other protein synthesis inhibitors, oxazolidinones bind to a unique site on the 23S ribosomal RNA of the 50S subunit. mdpi.comnih.govnih.gov This binding event prevents the formation of the functional 70S initiation complex, which is an essential step for the translation process to begin. drugs.com By blocking this initiation, the bacteria are unable to synthesize vital proteins, leading to a bacteriostatic effect. scirp.orgdrugs.com

Research has focused on modifying the core structure to enhance potency and expand the activity spectrum. The table below presents the in vitro activities of LCB01-0648, a novel oxazolidinone derivative, compared to Linezolid, against various Gram-positive bacterial strains.

| Organism (No. of strains) | Antibiotic | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus | ||||

| Methicillin-susceptible (30) | LCB01-0648 | 0.25–1 | 0.5 | 0.5 |

| Linezolid | 1–4 | 2 | 2 | |

| Methicillin-resistant (30) | LCB01-0648 | 0.25–1 | 0.5 | 0.5 |

| Linezolid | 1–4 | 2 | 2 | |

| Enterococcus faecalis | ||||

| Vancomycin-susceptible (20) | LCB01-0648 | 0.25–1 | 0.5 | 1 |

| Linezolid | 1–4 | 2 | 2 | |

| Vancomycin-resistant (20) | LCB01-0648 | 0.5–1 | 1 | 1 |

| Linezolid | 1–4 | 2 | 2 | |

| Streptococcus pyogenes (20) | LCB01-0648 | ≤0.06–0.25 | 0.12 | 0.25 |

| Linezolid | 0.25–2 | 1 | 1 | |

| Bacillus subtilis (ATCC 6633) | LCB01-0648 | 0.12 | - | - |

| Linezolid | 0.5 | - | - | |

| Data sourced from a study on the in vitro activities of novel oxazolidinone LCB01-0648. mdpi.com MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. |

The data clearly indicates that novel derivatives like LCB01-0648 can exhibit significantly greater potency (four- to eight-fold more active) than Linezolid against a range of drug-susceptible and resistant staphylococci, streptococci, and enterococci. mdpi.com

Antimicrobial Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Enterococcus faecalis)

Inhibition of Bacterial Protein Synthesis

The primary mode of antibacterial action for oxazolidinones is the targeted inhibition of protein synthesis in bacteria. kalvista.comresearchgate.net This class of compounds has been shown to be potent inhibitors of this fundamental cellular process, which is essential for bacterial growth and replication. nih.gov The bacteriostatic effect of oxazolidinones stems from this interruption of protein production. mdpi.com

Inhibition of Initiation Complex Formation

More specifically, oxazolidinones exert their effect by disrupting the initiation phase of protein synthesis. kalvista.comnih.gov This is a critical step that involves the assembly of the ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (tRNA). kalvista.com Research on linezolid has demonstrated that oxazolidinones prevent the formation of the N-formylmethionyl-tRNA-ribosome-mRNA ternary complex, which is the essential first step in the translation process. kalvista.comnih.gov By blocking this, the entire subsequent process of peptide chain elongation is prevented. kalvista.com

Impact on Ribosomal Subunits (30S and 50S)

The bacterial ribosome, which is composed of a 30S and a 50S subunit, is the primary target of oxazolidinones. calpaclab.com Binding studies have conclusively shown that these compounds interact with the 50S ribosomal subunit. calpaclab.comnih.gov This interaction occurs at the 23S rRNA portion of the 50S subunit, near the peptidyl transferase center. mdpi.comcalpaclab.com While they bind to the 50S subunit, some studies have also suggested a potential interaction with the 16S rRNA of the 30S subunit. nih.gov The binding to the 50S subunit physically obstructs the A-site, which is the docking location for incoming aminoacyl-tRNA, thereby sterically hindering the progression of protein synthesis. nih.gov

| Ribosomal Subunit | Interaction with Oxazolidinones | Consequence of Interaction |

| 50S Subunit | Primary binding site, specifically the 23S rRNA. calpaclab.comnih.gov | Prevents the formation of the initiation complex and blocks the A-site. kalvista.comnih.gov |

| 30S Subunit | Evidence of some interaction with the 16S rRNA. nih.gov | Contributes to the overall inhibition of the initiation of protein synthesis. kalvista.com |

Effects on Virulence Element Expression

The expression of virulence factors is a key component of bacterial pathogenicity. Some research suggests that certain oxazolidinones can modulate the production of these virulence factors in bacteria such as Staphylococcus aureus. For instance, the oxazolidinone TR-700 has been shown to inhibit the production of phenol-soluble modulins (PSMs), which are a class of toxins, at concentrations half the minimum inhibitory concentration (MIC). This indicates that beyond simply inhibiting growth, these compounds may also reduce the bacterium's ability to cause disease.

Activity Against Multidrug-Resistant Strains (e.g., MRSA, VRE)

A significant application of the oxazolidinone class is its activity against multidrug-resistant bacteria. kalvista.com These include methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which are major causes of hospital-acquired infections. nih.gov The unique mechanism of action of oxazolidinones makes them effective against these strains that have developed resistance to other classes of antibiotics. nih.gov While specific data for this compound is limited, a derivative, (R)-5-((S)-1-(dibenzylaminoethyl)-1,3-oxazolidin-2-one, has demonstrated antimicrobial activity against MRSA isolates.

| Multidrug-Resistant Strain | Susceptibility to Oxazolidinones |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Oxazolidinones like linezolid are effective against MRSA. nih.gov |

| Vancomycin-Resistant Enterococci (VRE) | Oxazolidinones show activity against VRE. nih.gov |

| Penicillin-Resistant Streptococci | This class of antibiotics is also effective against penicillin-resistant strains of streptococci. nih.gov |

Monoamine Oxidase B (MAO-B) Inactivation

Beyond their antibacterial properties, certain oxazolidinone derivatives have been investigated for their effects on mammalian enzymes. Notably, derivatives of 5-(aminomethyl)-3-aryl-2-oxazolidinone have been identified as mechanism-based inactivators of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the metabolism of neurotransmitters in the brain, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. The inactivation of MAO-B by these oxazolidinone derivatives is proposed to occur through a one-electron oxidation of the amine to an amine radical cation, followed by steps that lead to the formation of a covalent bond with the enzyme.

Coagulation Factor FXIIa Inhibition

The compound this compound is a known intermediate in the synthesis of the anticoagulant drug rivaroxaban. Rivaroxaban is a direct inhibitor of Coagulation Factor Xa, a critical enzyme in the blood coagulation cascade. It is important to note that while this compound is a building block for a Factor Xa inhibitor, there is no direct scientific evidence to suggest that this specific intermediate compound itself acts as an inhibitor of Coagulation Factor XIIa. Factor XIIa is a different enzyme involved in the intrinsic pathway of coagulation. The biological activity of rivaroxaban is attributed to the final complex molecule, not its individual synthetic precursors.

Antiplatelet Activity

The oxazolidinone scaffold is a key structural feature in a new class of potent Factor Xa (FXa) inhibitors, which are crucial in the management and prevention of thromboembolic disorders. mdpi.com FXa is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for antithrombotic therapy. mdpi.com

One of the most prominent examples is Rivaroxaban, a novel oxazolidinone derivative that functions as a potent and selective oral inhibitor of FXa. mdpi.com Its mechanism provides a simple, fixed-dose regimen for addressing thromboembolic conditions. mdpi.com The synthesis of Rivaroxaban often involves the construction of a 5-aminomethyl-3-aryl oxazolidinone intermediate, highlighting the importance of the aminomethyl-oxazolidinone core in achieving this antiplatelet effect. mdpi.com Research has shown that oxidized low-density lipoprotein (oxLDL) can enhance platelet activation and procoagulant activity. nih.gov The development of new antiplatelet agents, including those based on the oxazolidinone structure, is a key area of study to address these pathological processes. nih.gov

| Compound Class | Mechanism of Action | Therapeutic Application |

|---|---|---|

| Oxazolidinone Derivatives (e.g., Rivaroxaban) | Potent and selective inhibition of Factor Xa (FXa) | Prevention and treatment of thromboembolic disorders |

Cytokine Modulation

Certain natural products containing the oxazolidin-2-one ring have demonstrated significant cytokine modulating effects. A key example is (-)-Cytoxazone, which was originally isolated from a Streptomyces species. nih.gov

(-)-Cytoxazone features a 4,5-disubstituted oxazolidin-2-one ring and is known to exert a cytokine modulator effect specifically through the signaling pathway of Th2 cells (type 2 cytokines). nih.gov These cytokines are deeply involved in the processes of cell growth and differentiation. nih.gov The unique biological activity of (-)-Cytoxazone has spurred considerable interest in the total synthesis of the molecule and its analogs, leading to extensive research in this area. nih.gov This highlights the potential of the oxazolidinone scaffold in developing agents that can selectively modulate immune responses by targeting specific cytokine pathways.

Anti-inflammatory Properties

Derivatives of the oxazolidinone structure have been investigated for their anti-inflammatory potential. Research has led to the discovery of oxazolidinone hydroxamic acid derivatives that exhibit dual inhibitory action against key targets in the inflammatory cascade. nih.gov